4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a bromophenyl group attached to a tetrahydropyridine ring, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Cyclization: The 4-bromophenylhydrazine undergoes cyclization with an appropriate reagent to form the tetrahydropyridine ring.
Purification and Salification: The final product is purified and converted into its hydrochloride salt form using acetone and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
Uniqueness
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVVDEKVFXXXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696068 |
Source
|
Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103855-00-1 |
Source
|
Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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